molecular formula C29H36N2O8S2 B607637 Trimebutine 3-thiocarbamoylbenzenesulfonate CAS No. 1456509-46-8

Trimebutine 3-thiocarbamoylbenzenesulfonate

Cat. No. B607637
M. Wt: 604.73
InChI Key: ACKBGPXURGPUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GIC-1001 is a 3-carbamothioylbenzenesulfonate (CTB) salt of its free base. is an opioid receptor agonist potentially for the treatment of pain.

Scientific Research Applications

Pain Management and Pharmacokinetics

Trimebutine 3-thiocarbamoylbenzenesulfonate, also known as GIC-1001, is primarily researched for its application in managing visceral pain, especially in patients undergoing sedation-free, full colonoscopy. A Phase I study investigated its safety, tolerability, and pharmacokinetics, revealing a safety profile similar to that of a placebo. The study showed that the drug's pharmacokinetics were mainly linear and proportional over the studied dose ranges, with food consumption affecting the pharmacokinetic profile of the analytes differently (Paquette et al., 2014).

Modulation of Neuronal Activation and Gastrointestinal Motility

The primary metabolite of trimebutine, nor-trimebutine, exhibits blocking activity on sodium channels and a potent local anesthetic effect. It has been studied for its effectiveness in modulating spinal neuronal activation induced by noxious somato-visceral stimuli and acute colonic inflammation. The research demonstrates its potential in reducing Fos expression in the spinal cord and decreasing abdominal contractions, suggesting its effectiveness in the therapy of abdominal pain in conditions like irritable bowel syndrome (Sinniger et al., 2005).

Effects on Gastrointestinal Motility and Potential as an Anti-tumor Agent

Trimebutine is recognized for its dual effects on gastrointestinal motility, where it has been used to treat both hypermotility and hypomotility disorders. It is suggested to attenuate colonic motility through inhibition of L-type Ca2+ channels at higher concentrations, while at lower concentrations, it enhances muscle contractions by depolarizing membrane potentials. This dual action positions trimebutine as a plausible modulator of gastrointestinal motility, offering insights into developing new prokinetic agents (Lee & Kim, 2011).

Moreover, trimebutine has shown promise as a potential anti-tumor agent, particularly in promoting glioma cell apoptosis. This suggests its possible application in the clinical management of glioma/glioblastoma, expanding its scope beyond gastrointestinal disorders (Fan et al., 2018).

properties

CAS RN

1456509-46-8

Product Name

Trimebutine 3-thiocarbamoylbenzenesulfonate

Molecular Formula

C29H36N2O8S2

Molecular Weight

604.73

IUPAC Name

2-(dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate 3-carbamothioylbenzenesulfonate

InChI

InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11)

InChI Key

ACKBGPXURGPUEW-UHFFFAOYSA-N

SMILES

O=C(OCC(C1=CC=CC=C1)(N(C)C)CC)C2=CC(OC)=C(OC)C(OC)=C2.O=S(C3=CC=CC(C(N)=S)=C3)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GIC-1001;  GIC1001;  GIC 1001;  GIC1001 TB-905-02;  GIC1001 CTB salt;  GIC1001 3-carbamothioylbenzenesulfonate salt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Trimebutine 3-thiocarbamoylbenzenesulfonate
Reactant of Route 6
Trimebutine 3-thiocarbamoylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.